1-(4-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole
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Description
1-(4-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have promising properties that make it useful for a variety of research purposes. In
Scientific Research Applications
Antihypertensive Agents
Research into nonpeptide angiotensin II receptor antagonists has led to the development of N-(biphenylylmethyl)imidazoles, demonstrating potent antihypertensive effects upon oral administration. These compounds highlight the role of imidazole derivatives in the treatment of hypertension, with specific structural features essential for high affinity and potency (Carini et al., 1991).
Ferroelectric and Antiferroelectric Materials
Benzimidazoles have been shown to exhibit above-room-temperature ferroelectricity and antiferroelectricity, important for the development of lead- and rare-metal-free ferroelectric devices. These properties are due to the dipolar chains formed by imidazole units, which can be bistable and electrically switchable through proton tautomerization (Horiuchi et al., 2012).
Thromboxane Synthetase Inhibition
Imidazole derivatives, such as Y-20811, have been investigated for their ability to inhibit thromboxane synthetase and platelet aggregation, offering potential therapeutic strategies for preventing thrombotic disorders. These studies illustrate the significance of imidazole derivatives in cardiovascular research (Mikashima et al., 1986).
Electrolytes for Fuel Cells
The application of imidazole and 1-methyl imidazole in polybenzimidazole membranes equilibrated with phosphoric acid highlights their role in high-temperature proton-conducting polymer electrolytes for fuel cells, emphasizing the versatility of imidazole derivatives in energy technologies (Schechter & Savinell, 2002).
Antiviral Activity
Benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives have been synthesized and examined for their inhibitory effects on the replication of ortho- and paramyxoviruses, showcasing the potential of benzimidazole derivatives in antiviral therapy (Golankiewicz et al., 1995).
properties
IUPAC Name |
2-[(4-methylphenoxy)methyl]-1-[(4-methylphenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-17-7-11-19(12-8-17)15-25-22-6-4-3-5-21(22)24-23(25)16-26-20-13-9-18(2)10-14-20/h3-14H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWTWYDNUZQCAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole |
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